1-(6-氯吡啶-3-基)丙酮

描述

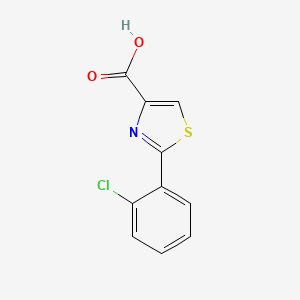

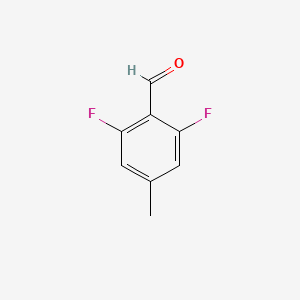

1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .科学研究应用

Synthesis of Imidazolidin-2-imine Derivatives

The compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine . This process involves the reduction of imidacloprid by activated Fe in conc. HCl to obtain a dis-nitro imidacloprid . The synthesized compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .

Production of N-Methylmethanamine

A method for the continuous production of 1-(6-chloropyridin-3-yl)-N-methylmethanamine has been patented . This method offers a high yield of the product in a short time .

Toxicity Studies

The compound is used in toxicity studies, particularly in relation to its metabolite 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one . These studies investigate the acute and chronic toxicity of the compound and its metabolite in Apis mellifera .

Pesticide Research

The compound is a key ingredient in the synthesis of imidacloprid, a widely used neonicotinoid insecticide . Research into the synthesis and application of this insecticide often involves the use of 1-(6-Chloropyridin-3-yl)propan-1-one .

Catalyst Research

The compound is used in research into catalytic hydrogenations . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported, and the compound plays a role in these processes .

Environmental Impact Studies

Given its use in pesticides, the compound is often studied for its environmental impact, particularly its effect on non-target organisms . These studies help inform regulations and safety guidelines for the use of such compounds .

属性

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASVECCOHTXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617071 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridin-3-yl)propan-1-one | |

CAS RN |

872088-03-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)